Meta-Chlorine Substitution Increases CA IX Inhibitory Potency vs. Non-Halogenated Analog
The presence of a meta-chlorine substituent on the benzenesulfonamide ring enhances binding affinity to the tumor-associated carbonic anhydrase isoform CA IX. A chlorinated pyrrolidinone-based benzenesulfonamide derivative demonstrated stronger binding than its non-chlorinated counterpart [1].
| Evidence Dimension | Inhibition potency (binding strength) |
|---|---|
| Target Compound Data | Stronger binding (qualitative) |
| Comparator Or Baseline | Non-chlorinated benzenesulfonamide analog |
| Quantified Difference | Not quantified; described as 'bound more strongly' |
| Conditions | Fluorescent thermal shift assay against CA isoenzymes; study on chlorinated pyrrolidinone-based benzenesulfonamide derivatives |
Why This Matters
This supports the selection of chlorinated benzenesulfonamide scaffolds for projects targeting CA IX, a validated anti-cancer target, where potency is paramount.
- [1] Vainauskas, V., Norvaišaitė, R., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. View Source
